molecular formula C15H14F3N3 B2890980 4-(4,4-Difluoropiperidin-1-yl)-5-fluoro-6-phenylpyrimidine CAS No. 2415511-02-1

4-(4,4-Difluoropiperidin-1-yl)-5-fluoro-6-phenylpyrimidine

Cat. No.: B2890980
CAS No.: 2415511-02-1
M. Wt: 293.293
InChI Key: QMLULWASCIQTPZ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include its physical appearance .


Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required .


Physical and Chemical Properties Analysis

This involves studying the properties of the compound such as its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

This is usually applicable to bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it .

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-5-fluoro-6-phenylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3/c16-12-13(11-4-2-1-3-5-11)19-10-20-14(12)21-8-6-15(17,18)7-9-21/h1-5,10H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLULWASCIQTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=NC(=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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